N-[4-({2-METHOXY-5-[3-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)PHENYL]ACETAMIDE
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Overview
Description
N-[4-({2-METHOXY-5-[3-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-METHOXY-5-[3-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where the intermediate compounds are synthesized via the reduction of Schiff bases using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-METHOXY-5-[3-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., NaBH4, LiAlH4), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce reduced amides or alcohols.
Scientific Research Applications
N-[4-({2-METHOXY-5-[3-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)PHENYL]ACETAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-({2-METHOXY-5-[3-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-({2-METHOXY-5-[3-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)PHENYL]ACETAMIDE include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which includes multiple functional groups and aromatic rings
Properties
IUPAC Name |
N-[4-[[2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenyl]methoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O5/c1-20(35)32-23-9-13-26(14-10-23)39-19-22-18-21(8-17-29(22)38-3)30-33-28-7-5-4-6-27(28)31(36)34(30)24-11-15-25(37-2)16-12-24/h4-18,30,33H,19H2,1-3H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIUBNIKKDECQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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